2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
Overview
Description
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminobutan-2-yl group and a methoxymethyl group attached to a dihydropyrimidin-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multi-step process
Preparation of Dihydropyrimidin-4-one Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours.
Introduction of Aminobutan-2-yl Group: The aminobutan-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting the dihydropyrimidin-4-one core with an appropriate alkyl halide (e.g., 2-chlorobutane) in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction. This involves reacting the intermediate compound with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran under mild to moderate conditions.
Substitution: Amines, thiols, alcohols; typically carried out in the presence of a base such as sodium hydride or potassium carbonate under mild to moderate conditions.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding reduced products such as alcohols or amines.
Substitution: Corresponding substituted products such as alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also be used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride can be compared with other similar compounds, such as:
2-(2-Aminobutan-2-yl)-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
2-(2-Aminobutan-2-yl)-6-(ethoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
2-(2-Aminobutan-2-yl)-6-(methyl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a methyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9;/h5H,4,6,11H2,1-3H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCMUAKCLVNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)COC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-22-3 | |
Record name | 4(3H)-Pyrimidinone, 2-(1-amino-1-methylpropyl)-6-(methoxymethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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